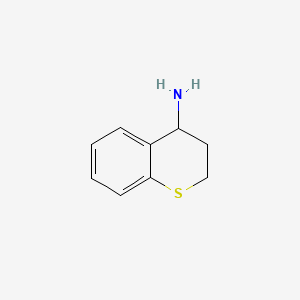

3,4-dihydro-2H-thiochromen-4-amine

Description

Significance of Sulfur-Containing Heterocycles in Drug Discovery

For decades, heterocyclic compounds, particularly those containing sulfur, have been integral to the development of a wide array of FDA-approved drugs and medicinally active compounds. nih.govsci-hub.se The inclusion of a sulfur atom within a heterocyclic ring can profoundly influence a molecule's biological activity, often enhancing its therapeutic efficacy. researchgate.net These S-heterocycles are not only found in numerous natural products but have also been a focus for synthetic chemists aiming to create novel therapeutic agents. sci-hub.se

The significance of sulfur-containing heterocycles is underscored by their diverse pharmacological profiles, which include anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antihypertensive properties. nih.govresearchgate.net This broad spectrum of activity has led researchers to increasingly shift their focus from the more exhaustively studied nitrogen heterocycles to their sulfur-containing counterparts, with the goal of developing new compounds with high medicinal value. nih.gov

Overview of Thiochroman (B1618051) and Thiochromene Scaffolds

Thiochroman and its partially unsaturated relative, thiochromene, are bicyclic scaffolds that have become increasingly prominent in medicinal chemistry. rsc.org Their ability to interact with multiple biological targets makes them versatile frameworks for drug design. rsc.org

Structural Classification and Nomenclature

From a structural standpoint, thiochroman is a heterocyclic compound consisting of a dihydropyran ring fused to a benzene (B151609) ring, where the oxygen atom of the dihydropyran is replaced by a sulfur atom. The systematic IUPAC name for thiochroman is 3,4-dihydro-2H-1-benzothiopyran. The compound at the heart of this article, 3,4-dihydro-2H-thiochromen-4-amine, is a derivative of this core structure, featuring an amine group at the 4-position.

Historical Context of Related Bioactive Compounds

The therapeutic potential of the thiochroman scaffold is not a recent discovery. A number of bioactive compounds incorporating this framework have been investigated over the years. For instance, derivatives of thiochroman have been explored for their potent activities as selective estrogen receptor degraders (SERDs), which are a promising strategy for treating endocrine-resistant breast cancer. nih.gov Other related structures, such as thiochroman-4-ones, have demonstrated significant antifungal activity. rsc.org The historical and ongoing research into these related compounds provides a strong foundation for the investigation of this compound and its derivatives. nih.gov

Rationale for Research on this compound

The specific focus on this compound is driven by its unique structural characteristics and its emerging therapeutic relevance. rsc.org

Unique Structural Features and Pharmacophoric Elements

The structure of this compound presents several key pharmacophoric elements. The thiochroman core provides a rigid, bicyclic scaffold that can be strategically modified. The presence of the sulfur atom is known to enhance the pharmacological activity of compounds. researchgate.net Furthermore, the amine group at the 4-position introduces a basic center that can participate in crucial hydrogen bonding interactions with biological targets. This combination of a lipophilic aromatic ring, a flexible heterocyclic ring, and a polar amine group creates a molecule with a balanced physicochemical profile, a desirable trait in drug candidates.

Emerging Therapeutic Relevance

Recent research has highlighted the potential of thiochromene and thiochromane scaffolds in a variety of therapeutic areas. rsc.org These include antibacterial, antifungal, antiviral, anti-parasitic, and anticancer activities. nih.gov For example, derivatives of the thiochroman-4-one (B147511) core have shown significant antifungal activity, with some compounds demonstrating superior efficacy to existing drugs like fluconazole. rsc.org Structure-activity relationship (SAR) studies have revealed that modifications to the thiochroman ring system, such as the introduction of electron-withdrawing groups or specific substitutions, can significantly enhance bioactivity and target specificity. rsc.orgnih.gov This growing body of evidence underscores the potential of this compound as a valuable starting point for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWQQTMIZMZZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275826 | |

| Record name | 3,4-dihydro-2H-thiochromen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93192-72-4 | |

| Record name | 3,4-dihydro-2H-thiochromen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dihydro 2h Thiochromen 4 Amine and Its Derivatives

General Principles of Amine Synthesis Relevant to the Thiochromane Core

The synthesis of amines attached to a thiochromane scaffold leverages fundamental organic reactions, adapted for this specific heterocyclic system. The primary approaches include the direct formation of the C-N bond through reductive amination, the reduction of nitrogen-containing precursors, and the subsequent functionalization of the resulting amine.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for preparing amines from carbonyl compounds. wikipedia.org This process involves the conversion of a ketone or aldehyde, in this case, thiochroman-4-one (B147511), into an amine via an intermediate imine or iminium ion. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed as a one-pot synthesis where the carbonyl compound, an amine (such as ammonia (B1221849) for a primary amine), and a reducing agent are combined. wikipedia.org

The key steps of this reaction are:

Imine Formation: The nucleophilic amine attacks the carbonyl carbon of thiochroman-4-one to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or its protonated form, the iminium ion), a step that is often favored by slightly acidic conditions. wikipedia.org

Reduction: The imine intermediate is then reduced in situ to the corresponding amine. wikipedia.org

A critical aspect of this method is the choice of reducing agent. The reducing agent must be capable of reducing the imine intermediate but should not readily reduce the initial ketone. This selectivity prevents the formation of the corresponding alcohol (thiochroman-4-ol) as a major byproduct. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents are often preferred. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | A highly selective reagent that is stable in mildly acidic conditions (pH 4-5) required for imine formation. It readily reduces iminium ions but is slow to react with ketones or aldehydes, making it ideal for this transformation. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. It is also effective for the reductive amination of ketones and is often used in dichloromethane (B109758) (DCE) as a solvent. masterorganicchemistry.com |

| Catalytic Hydrogenation | The reaction can also be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.org |

This approach allows for the direct conversion of thiochroman-4-one into 3,4-dihydro-2H-thiochromen-4-amine or its N-substituted derivatives by choosing the appropriate amine starting material. masterorganicchemistry.com

Reduction of Precursors (e.g., Thiochroman-4-one Oximes)

A highly effective and common strategy for synthesizing this compound involves the reduction of a suitable precursor, most notably the corresponding oxime. researchgate.net An oxime is a compound containing the R₂C=NOH functional group, which can be readily prepared from a ketone.

The synthesis proceeds in two main steps:

Oximation: Thiochroman-4-one is reacted with hydroxylamine (B1172632) (NH₂OH), typically as hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine, to form thiochroman-4-one oxime. nih.govnih.gov

Reduction of the Oxime: The C=N double bond of the oxime is then reduced to a C-N single bond to yield the primary amine. A variety of reducing agents can accomplish this transformation.

The reduction of oximes is a versatile strategy for accessing chiral amines. uc.pt For instance, the stereoselective reduction of (R,Z)-2,3-dihydro-3-hydroxythiochromen-4-one O-benzyl oxime with borohydride in THF has been reported to produce (3R,4R)-4-amino-3,4-dihydro-2H-thiochromen-3-ol in excellent yield. researchgate.net

Alkylation Reactions and Amine Functionalization

Once the primary amine, this compound, is synthesized, it can be further modified to produce secondary or tertiary amines through alkylation reactions. Direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and efficient method for N-alkylation is reductive amination , similar to the process described in section 2.1.1. In this context, the primary amine (this compound) is reacted with an aldehyde or ketone. This reaction forms an imine (for an aldehyde) or an enamine (for a ketone), which is then reduced in situ to the desired N-alkylated amine. masterorganicchemistry.com This method avoids the issue of multiple alkylations and is highly effective for synthesizing substituted amines. masterorganicchemistry.com

Specific Synthesis of this compound from Thiochroman-4-one

The conversion of thiochroman-4-one into its 4-amino derivative is a key transformation that can be achieved through both direct and multi-step pathways.

Direct Reductive Pathways

Direct pathways aim to convert the ketone to the amine in a single synthetic operation. The most prominent example of a direct pathway is the reductive amination of thiochroman-4-one with an ammonia source.

Table 2: Hypothetical Direct Reductive Amination of Thiochroman-4-one

| Reagents | Product | Description |

| Thiochroman-4-one, NH₃, H₂, Raney-Ni | This compound | This represents a catalytic hydrogenation approach where the ketone, ammonia, and hydrogen gas react in the presence of a catalyst. |

| Thiochroman-4-one, NH₄OAc, NaBH₃CN | This compound | This method uses ammonium acetate as the ammonia source and sodium cyanoborohydride as the selective reducing agent. |

While these direct methods are efficient in principle, controlling the reaction conditions to favor amine formation over the reduction of the ketone to an alcohol is crucial for achieving high yields.

Multi-step Synthetic Sequences

Step 1: Synthesis of Thiochroman-4-one Oxime Thiochroman-4-one is converted to thiochroman-4-one oxime by reacting it with hydroxylamine hydrochloride. nih.govsigmaaldrich.com

Step 2: Reduction of Thiochroman-4-one Oxime The isolated oxime is then reduced to the target amine. A particularly effective and selective method for this reduction is the use of Raney Nickel as a catalyst with hydrogen gas. researchgate.net This method has been shown to be a practically useful for the selective production of 4-aminothiochromane. researchgate.net

Table 3: Synthesis of this compound via Oxime Reduction

| Step | Starting Material | Reagents | Product | Reference |

| 1 | Thiochroman-4-one | Hydroxylamine Hydrochloride, Base | Thiochroman-4-one Oxime | researchgate.netnih.gov |

| 2 | Thiochroman-4-one Oxime | Raney-Ni, H₂ | This compound | researchgate.net |

This two-step sequence is a reliable and high-yielding route to the desired product, offering advantages in terms of purification and selectivity over direct methods.

Derivatization Strategies for Structural Analogs

The core structure of this compound offers multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships.

The primary amine group of this compound is a key handle for derivatization, commonly through N-alkylation and N-acylation reactions. These modifications are crucial for creating a wide range of analogs with diverse properties.

N-Alkylation: The introduction of alkyl groups to the amine is a fundamental strategy. Catalytic N-alkylation using various alcohols (aryl, aliphatic, cyclic) can produce monoalkylated products. nih.gov For instance, cobalt(II) complexes have been used to catalyze the N-alkylation of heteroaromatic amines with alcohols, a process that liberates water as the only byproduct. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an environmentally benign approach. The process often involves the in-situ oxidation of the alcohol to an aldehyde, which then forms a Schiff base with the amine, followed by reduction to yield the alkylated amine.

N-Acylation: Acylation of the amine group is another common transformation. This can be achieved using various acylating agents. For example, pre-column derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or 1,2-benzo-3,4-dihydrocarbazole-9-isopropyl chloroformate (BCIC-Cl) readily converts amines into stable, detectable derivatives for analytical purposes, a principle that also applies to synthetic derivatization. sigmaaldrich.comresearchgate.net In a synthetic context, enzymatic kinetic resolution often employs selective acylation of one enantiomer of a racemic amine, leaving the other unreacted. google.com

Schiff Base Formation: The amine can react with aldehydes or ketones to form Schiff bases (imines). For example, derivatization with 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) forms a stable Schiff base with the amine moiety, a reaction useful for both synthesis and analysis. nih.gov

N-Dealkylation: Conversely, the removal of an N-alkyl group (N-dealkylation) is a vital transformation, particularly in modifying complex molecules like natural products or pharmaceuticals to create new analogs. nih.gov Methods like the modified-Polonovski reaction, which involves N-oxide formation followed by treatment with iron(II) salts, can achieve this. nih.gov

Table 1: Examples of Amine Moiety Modifications This table is interactive. Users can sort data by clicking on the column headers.

| Reaction Type | Reagent/Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Cobalt(II) complexes, Alcohols | (Hetero)aromatic amines | Mono-N-alkylated amines | nih.gov |

| N-Acylation | Acyl donors (e.g., alkyl esters) | Chiral amines | N-acylated amines | google.com |

| Schiff Base | Aldehydes (e.g., CA) | Primary amines | Imines | nih.gov |

Modifications to the bicyclic thiochromane core, both on the aromatic and heterocyclic rings, are essential for fine-tuning the molecule's properties. These substitutions are often introduced at an earlier stage, typically on the thiochroman-4-one precursor.

The synthesis of thiochroman-4-ones, the precursors to the target amine, generally starts from thiophenol and α,β-unsaturated acids or β-halopropionic acids. nih.gov Subsequent intramolecular Friedel-Crafts acylation yields the thiochroman-4-one. nih.gov Substituents can be introduced on the thiophenol starting material to generate derivatives with substitutions on the benzene (B151609) ring. For example, various substituted 2H-thiochromene derivatives have been designed and synthesized as potential anti-leishmanial agents. nih.gov

Further modifications can include:

Oxidation: The sulfur atom in the thiochromane ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. Thiochroman-4-one-1,1-dioxide derivatives have been synthesized and evaluated for biological activity. nih.gov Vinyl sulfones, in particular, have shown significant activity in certain assays. nih.govnih.gov

Halogenation: Bromination of tetrahydroquinolines, a related heterocyclic system, has been shown to occur selectively at the 6- and 8-positions of the aromatic ring. researchgate.net Similar strategies could be applied to the thiochromane system.

Cross-Coupling Reactions: Modern cross-coupling methods offer a powerful tool for substitution. For instance, a palladium-catalyzed cross-coupling reaction between 2-sulfinyl-thiochromones and arylboronic acids has been developed to synthesize 2-aryl-4H-thiochromen-4-one derivatives (thioflavones). acs.org

The thiochroman-4-amine scaffold serves as a versatile building block for constructing more complex, fused heterocyclic systems. The reactivity of the ketone in the thiochroman-4-one precursor is often exploited for this purpose.

Thiochroman-4-ones can react with various reagents to form fused pyrazoles, imidazoles, thiazoles, and other heterocyclic rings. researchgate.net For example:

Reaction of 3-bromothiochroman-4-ones with substituted thioureas leads to the formation of 2-Amino-4H-benzothiopyrano[4,3-d]thiazoles. researchgate.net

Condensation reactions can be used to fuse additional rings. The Pictet-Spengler reaction, a classic method for forming tetrahydroisoquinoline rings, could potentially be adapted for thiochroman-4-amine to create fused systems.

These strategies allow for the creation of rigid, polycyclic structures that lock the molecule into specific conformations, which can be beneficial for receptor binding.

Stereoselective Synthesis and Chiral Resolution

Since the C4 carbon of this compound is a stereocenter, controlling its stereochemistry is critical. This is achieved through either direct enantioselective synthesis or by resolving a racemic mixture.

Enantioselective synthesis aims to create a specific enantiomer directly. This often involves asymmetric hydrogenation or other catalytic asymmetric reactions.

Asymmetric Hydrogenation: Asymmetric hydrogenation of unsaturated precursors is a powerful method for establishing chirality. For instance, iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides using a chiral ligand like UbaPHOX yields chiral amines with high enantioselectivity (98–99% ee). nih.gov A similar strategy could be applied to an enamine or imine precursor of this compound.

Catalytic Asymmetric Cyclization: Intramolecular reactions can be rendered enantioselective using chiral catalysts. For example, a palladium-catalyzed intramolecular Heck-Matsuda reaction has been used to synthesize dihydrobenzofurans with a quaternary stereocenter in high enantiomeric excess. nih.gov

When a second stereocenter is introduced into the molecule, controlling the relative stereochemistry (diastereoselectivity) becomes important.

Substrate-Controlled Synthesis: The existing stereochemistry of a starting material can direct the formation of a new stereocenter.

Reagent-Controlled Synthesis: Chiral reagents can induce diastereoselectivity. For example, the stereoselective reduction of a sulfinyl imine using 9-BBN has been used to create a specific amine diastereomer. researchgate.net

Cycloaddition Reactions: [3+2] cycloadditions between tertiary amine N-oxides and substituted alkenes can generate bicyclic products with high diastereoselectivity, which is often governed by steric factors. nih.gov

Michael-type Cyclization: An intramolecular Michael-type cyclization of α-nitro aryl ketones has been used to construct 3,3-disubstituted 4-chromanones with high diastereoselectivity, a strategy applicable to the thiochromanone series. nih.gov

Chiral Resolution If a racemic mixture of this compound is produced, it can be separated into its constituent enantiomers through chiral resolution. wikipedia.org

Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orgrsc.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. rsc.org The chiral resolving agent is then removed to yield the pure enantiomer.

Enzymatic Kinetic Resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. google.comnih.gov For example, Candida antarctica lipase (B570770) (often immobilized as Novozym 435) is highly effective in these resolutions. google.comnih.gov

Sustainable and Green Chemistry Protocols in Synthesis

The development of sustainable and green chemistry protocols for the synthesis of this compound and its derivatives is a growing area of focus, driven by the need to reduce the environmental impact of chemical manufacturing. These approaches prioritize the use of non-toxic reagents and solvents, improve energy efficiency, and minimize waste generation. Key strategies include the use of alternative catalysts, environmentally benign reaction media, and one-pot synthesis methodologies.

Recent research has highlighted the potential of organoautocatalysis in the synthesis of cyclic amines, a category that includes this compound. This method avoids the use of expensive and often toxic metal catalysts by employing an in-situ-formed organoautocatalyst, such as a pyrrolidinium (B1226570) salt, which accelerates the reaction. analytik.news Such procedures can be highly effective, proceeding as a domino-like process at room temperature and achieving high yields, representing a significant step towards greener chemical production. analytik.news

Another sustainable approach involves the direct reductive amination of the precursor, thiochroman-4-one, using heterogeneous catalysts. Simple and effective copper catalysts have been shown to facilitate the synthesis of secondary amines from ketones in a one-pot reaction. researchgate.net This process is advantageous as it does not require any additives, is inherently safer, and produces no waste. researchgate.net The use of heterogeneous catalysts also simplifies product purification and allows for catalyst recycling.

The principles of green chemistry are also being applied to the synthesis of related sulfur-containing heterocyclic compounds. For instance, a highly efficient and green protocol for the synthesis of thioamides has been developed using a deep eutectic solvent (DES) based on choline (B1196258) chloride and urea. rsc.org This method proceeds without an additional catalyst and the DES, being biodegradable, can be recycled multiple times without a significant loss in activity, thereby reducing both energy consumption and waste. rsc.org

Furthermore, multicomponent reactions (MCRs) in green solvents are being explored. A regioselective and sustainable approach for synthesizing related thieno[2,3-b]chromen-4-one derivatives involves a base-promoted multicomponent reaction. rsc.org This particular reaction is noteworthy for an unusual conversion of an oxime to an amine through a disproportionation reaction that does not require any additional reagents, showcasing a highly atom-economical and efficient synthetic route. rsc.org The ability to form multiple chemical bonds in a single step under mild conditions is a hallmark of green synthesis. rsc.org

The table below summarizes key findings in the development of sustainable synthetic protocols relevant to this compound and its chemical class.

| Green Chemistry Approach | Key Features | Relevant Compound Class | Reference |

| Organoautocatalysis | In-situ catalyst formation; avoids external metal catalysts; proceeds at room temperature. | Cyclic Amines | analytik.news |

| Heterogeneous Catalysis | Use of reusable copper catalysts; one-pot reaction; no additives; waste-free. | Secondary Amines from Ketones | researchgate.net |

| Deep Eutectic Solvents (DES) | Biodegradable and recyclable solvent; catalyst-free reaction. | Thioamides | rsc.org |

| Multicomponent Reaction | One-pot synthesis; formation of multiple bonds; reagent-free amine formation via disproportionation. | Thieno[2,3-b]chromen-4-ones | rsc.org |

Structure Activity Relationships Sar and Molecular Design

Elucidation of Key Pharmacophoric Features

The biological activity of 3,4-dihydro-2H-thiochromen-4-amine and its analogs is intrinsically linked to its core structural components. The thiochromane scaffold, the amine functionality, and the potential for substitution all play crucial roles in defining the molecule's interaction with biological targets.

Significance of the Thiochromane Core Scaffold

The thiochromane ring system, a sulfur-containing heterocycle, serves as a vital structural anchor, or scaffold, for this class of compounds. nih.govrsc.org As a sulfur analog of chromane, where an oxygen atom is replaced by sulfur, the thiochromane core possesses distinct electronic and steric properties. nih.gov This scaffold is a recurring motif in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-parasitic effects. nih.govrsc.orgbohrium.com The presence of the sulfur atom enhances chemical reactivity and provides opportunities for diverse functionalization, making it a versatile framework in drug design. nih.govrsc.org The ability of the thiochromane scaffold to interact with multiple biological targets underscores its importance as a privileged structure in medicinal chemistry. nih.gov

Role of the Amine Functionality

The amine group at the 4-position of the thiochromane ring is a key determinant of the molecule's biological profile. This functional group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules such as enzymes and receptors. rsc.org The introduction of nitrogen-containing moieties, particularly aliphatic amines, has been shown to significantly enhance the biological efficacy of related heterocyclic compounds. nih.gov For instance, in some series of bioactive compounds, the presence of an amino group is essential for cytotoxic activities. researchgate.net Furthermore, modifications to the amine, such as the formation of amides, have been shown to enhance stability and activity in certain contexts. nih.gov The basic nature of the amine also allows for the formation of salts, which can improve the compound's solubility and pharmacokinetic properties.

Impact of Substituent Effects on Biological Activity

The placement and electronic characteristics of substituents on the aromatic ring of the thiochromane scaffold have a profound impact on biological activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can significantly enhance the potency of certain thiochromane derivatives. nih.govrsc.org For example, the presence of a chlorine atom on the isatin (B1672199) moiety of a related spiro-oxindole/pyrrolidine (B122466)/thiochromene series was found to be crucial for anti-proliferative activity, while its replacement with a nitro group led to a complete loss of activity. nih.gov Conversely, electron-donating groups like methoxy (B1213986) groups can also promote potency in some cases, suggesting that the optimal electronic nature of the substituent is target-dependent. nih.gov The position of the substituent is equally critical, as steric and electronic factors play a significant role in the interaction of these compounds with their biological targets. nih.gov

Table 1: Effect of Aromatic Ring Substituents on Biological Activity of Thiochromane Derivatives

| Compound/Scaffold | Substituent | Position | Effect on Activity | Reference |

| Spiro-oxindole/pyrrolidine/thiochromene | Chlorine | C-5 of isatin | Essential for anti-proliferative activity | nih.gov |

| Spiro-oxindole/pyrrolidine/thiochromene | Nitro | C-5 of isatin | Abrogation of anti-proliferative activity | nih.gov |

| Spiro-indoline thiochromane | Methoxy groups | Fused pyrrolidine ring | Enhance anti-fungal activity | nih.gov |

| Thiochromene derivatives | Chlorine | Not specified | Enhanced enzymatic activity | nih.gov |

| Thiochromene derivatives | Methoxy group | Not specified | Promoted potency (electron-donating) | nih.gov |

This table is generated based on findings from related thiochromene and thiochromane derivatives to illustrate the principles of substituent effects.

Alterations to the amino nitrogen at the 4-position can lead to significant changes in biological activity. The synthesis of N-substituted derivatives allows for the exploration of a wider chemical space and the potential for improved interactions with the target protein. For instance, the presence of a dimethylaminoethyl side chain on a related benzothiopyranoindole derivative was found to be crucial for its potent anti-proliferative activity. nih.gov The formation of amides from the amine functionality has also been shown to enhance stability and activity in certain anti-leishmanial compounds. nih.gov These modifications can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological function.

The oxidation state of the sulfur atom in the thiochromane ring is another key factor influencing biological activity. Oxidation of the sulfide (B99878) to a sulfone (1,1-dioxide) can have a dramatic effect on the molecule's properties and its interaction with biological targets. nih.govrsc.org In some cases, oxidation can enhance activity. For example, 4H-thiochromen-4-one-1,1-dioxide derivatives have shown potent activity against Leishmania donovani. nih.govnih.gov The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can lead to altered binding modes and improved potency. nih.gov However, in other instances, oxidation can lead to a decrease or complete loss of activity. For example, replacing the sulfur atom with a sulfoxide (B87167) was found to render a compound inactive against Leishmania species, while simultaneously enhancing its anti-malarial properties, highlighting the target-specific nature of this modification. nih.gov

Table 2: Influence of Sulfur Oxidation on Biological Activity of Thiochromane Analogs

| Scaffold | Oxidation State | Biological Target/Activity | Effect | Reference |

| Thiochromane derivative | Sulfoxide | Leishmania species | Inactive | nih.gov |

| Thiochromane derivative | Sulfoxide | Anti-malarial | Enhanced properties | nih.gov |

| 4H-Thiochromen-4-one | 1,1-dioxide | Leishmania donovani | Potent activity | nih.govnih.gov |

| Thiochroman-4-one (B147511) | 1,1-dioxide | Antifungal against Botrytis cinerea | Retained strong activity | nih.gov |

This table is based on data from related thiochromane derivatives to illustrate the impact of sulfur oxidation.

Ligand-Lipophilicity Efficiency (LLE) in Compound Optimization

A critical challenge in drug discovery is to increase a compound's binding affinity for its target without simultaneously increasing its lipophilicity to a degree that introduces liabilities such as poor solubility, high metabolic clearance, or off-target toxicity. uniroma1.it Ligand-Lipophilicity Efficiency (LLE), also referred to as Lipophilic Efficiency (LiPE), is a crucial metric used to quantify the balance between potency and lipophilicity. researchgate.net It is calculated by subtracting the logarithm of the partition coefficient (logP) from the negative logarithm of the binding affinity or functional potency (pIC50 or pEC50). researchgate.net

LLE = pIC50 - logP

An LLE value of 5 or greater is often considered indicative of a high-quality lead compound, suggesting that its potency is not overly dependent on undesirable lipophilicity. nih.gov During lead optimization, medicinal chemists aim to maximize LLE by making structural modifications that enhance potency through specific, favorable interactions with the target rather than through non-specific hydrophobic effects. uniroma1.it

For a hypothetical series of this compound analogs, LLE would be a guiding parameter. Modifications could be made to the aromatic ring (e.g., adding polar substituents) or to the 4-amino group to improve target engagement. By tracking the LLE of each new analog, researchers can prioritize compounds that demonstrate a more efficient translation of lipophilicity into binding affinity.

Interactive Table: Hypothetical LLE Analysis of this compound Analogs

The following table illustrates how LLE could be used to evaluate a series of hypothetical analogs designed to bind to a target kinase. The goal is to improve potency while controlling lipophilicity.

| Compound ID | R Group | pIC50 | cLogP | LLE (pIC50 - cLogP) |

| 1 | -H | 6.2 | 3.1 | 3.1 |

| 2 | 6-Cl | 6.8 | 3.8 | 3.0 |

| 3 | 6-OH | 7.1 | 2.9 | 4.2 |

| 4 | 7-CN | 7.5 | 3.2 | 4.3 |

| 5 | 6-F, 7-OMe | 8.1 | 3.5 | 4.6 |

| 6 | 6-OH, 7-CN | 8.5 | 3.0 | 5.5 |

Note: Data are hypothetical for illustrative purposes.

In this example, analog 6 emerges as the most promising lead. Despite other analogs having higher lipophilicity (like 2 ) or moderate potency gains, analog 6 achieves the highest potency with a controlled cLogP, resulting in an LLE value that surpasses the desirable threshold of 5. This indicates a high-quality interaction with the target.

Rational Drug Design Strategies

Rational drug design employs knowledge of a biological target's structure and mechanism to create new therapeutic agents. For a scaffold like this compound, these strategies are essential for efficiently exploring chemical space and developing potent, selective inhibitors.

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional molecules with structurally distinct core frameworks. kisti.re.krresearchgate.net This approach is valuable for generating novel chemical entities that can overcome limitations of an existing scaffold, such as poor pharmacokinetic properties or existing intellectual property. A key technique in scaffold hopping is the use of bioisosteric replacements, where one functional group or scaffold is exchanged for another with similar steric and electronic properties. researchgate.net

Table: Conceptual Scaffold Hop from Chroman to Thiochroman (B1618051)

| Feature | Original Scaffold (Chroman-4-amine) | Hopped Scaffold (Thiochroman-4-amine) | Rationale for Hop |

| Structure |  |  | Bioisosteric replacement (O vs. S) |

| Key Heteroatom | Oxygen | Sulfur | Modulate electronics, lipophilicity, and metabolism |

| 3D Shape | Similar | Similar | Preserve key pharmacophoric features |

| Potential Advantages | Well-explored chemistry | Novel chemical space, altered PK properties |

Note: Structures are representative examples.

De novo design involves the computational creation of novel molecular structures from the ground up, tailored to fit the constraints of a target's binding site. Instead of screening existing compound libraries, these algorithms build new molecules atom by atom or fragment by fragment. This strategy can be particularly useful when seeking to generate highly novel scaffolds that are structurally distinct from known inhibitors.

For the this compound scaffold, a de novo design approach could be employed in several ways. The thiochroman core itself could be used as a starting fragment or "seed," with algorithms suggesting optimal growth vectors and functional groups to maximize binding affinity within a known protein pocket. Alternatively, if no initial ligand is known, fragments identified through screening could be computationally linked together to form novel, complete molecules, which might include the thiochroman ring system if it represents a favorable substructure.

The binding of a ligand to its protein target is governed by a combination of forces, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions. Electrostatic complementarity refers to the principle that the electrostatic potential surface of a ligand should complement that of its binding site—positive regions on the ligand should align with negative regions on the protein, and vice versa.

The this compound scaffold possesses distinct electrostatic features that are critical for design. The sulfur atom in the thioether ring has lone pairs of electrons, creating a region of negative electrostatic potential that can engage in favorable interactions. The 4-amino group is basic and, when protonated at physiological pH, provides a localized region of positive charge, making it an excellent hydrogen bond donor. Computational methods, such as calculating the electrostatic potential (ESP) surface, can visualize these charge distributions and guide the modification of the scaffold to perfectly match the electrostatic landscape of the target protein, thereby enhancing binding affinity and selectivity.

Biological and Pharmacological Activities of 3,4 Dihydro 2h Thiochromen 4 Amine Derivatives

Anticancer and Anti-proliferative Activities.nih.govelsevierpure.combiopolymers.org.uanih.govnih.gov

Derivatives of 3,4-dihydro-2H-thiochromen-4-amine have shown notable potential as anticancer and anti-proliferative agents. nih.govelsevierpure.com Their efficacy has been demonstrated across various cancer cell lines, and investigations into their mechanisms of action have revealed multifaceted ways in which they combat cancer cell growth and survival.

Inhibition of Human Tumor Cell Lines (e.g., NCI60 screening).nih.govcancer.govresearchgate.netcancer.gov

The National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI60) is a pivotal tool in the discovery of novel anticancer compounds. nih.govcancer.gov This screen assesses the growth-inhibitory effects of substances against a panel of 60 different human cancer cell lines, representing nine types of cancer: leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and brain. cancer.gov This allows for the identification of compounds with broad-spectrum anticancer activity or those with selectivity towards specific cancer types. nih.gov

Several derivatives of 3,4-dihydropyrimidinone and their thione analogs, which share structural similarities with the thiochromene scaffold, have been evaluated for their anti-prostate cancer activity against DU-145 and PC-3 cell lines. elsevierpure.com A number of these compounds, including 5, 6, 9, 14, 15, 16, 17, and 19, demonstrated a mild-to-moderate reduction in the viability of these cell lines. elsevierpure.com Notably, compounds 5, 14, 15, and 16 exhibited significant activity against human topoisomerase IIalpha (TOP2α), a key enzyme in DNA replication and a target for many anticancer drugs. elsevierpure.com

Table 1: Anticancer Activity of Selected 3,4-Dihydropyrimidinone/Thione Derivatives

| Compound | Target Cell Lines | Observed Activity |

|---|---|---|

| 5, 6, 9, 14, 15, 16, 17, 19 | DU-145, PC-3 (Prostate Cancer) | Mild-to-moderate reduction in cell viability. elsevierpure.com |

| 5, 14, 15, 16 | DU-145, PC-3 (Prostate Cancer) | Significant activity against TOP2α. elsevierpure.com |

The NCI60 screen has recently been modernized to a high-throughput 384-well plate format (HTS384), increasing its sensitivity and throughput. cancer.govresearchgate.net This advancement allows for the screening of a larger number of compounds and provides more detailed data on their concentration-dependent effects. researchgate.net The data generated from these screens, including GI50 (50% growth inhibition) values, are publicly available and serve as a valuable resource for cancer research. cancer.govnih.gov

Mechanistic Investigations (e.g., Mitochondrial Targeting, Bcl-2/Bcl-xl Modulation, Histone Demethylase Inhibition).nih.govmdpi.comnih.gov

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular pathways essential for cancer cell survival and proliferation.

Mitochondrial Targeting: Mitochondria are increasingly recognized as a key target for cancer therapy due to their central role in cellular metabolism and apoptosis. mdpi.comnih.govnih.gov Some anticancer agents, termed "mitocans," selectively accumulate in the mitochondria of cancer cells, leading to their destruction. mdpi.comnih.gov The higher mitochondrial membrane potential in cancer cells compared to normal cells facilitates the accumulation of certain positively charged molecules. nih.gov While direct evidence for mitochondrial targeting by this compound derivatives is still emerging, the strategy of conjugating mitochondrial-targeting moieties to anticancer drugs is a promising approach to enhance their efficacy. nih.govresearchgate.net

Bcl-2/Bcl-xl Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Bcl-xL often overexpressed in cancer cells, contributing to their resistance to cell death. nih.govnih.gov Targeting these proteins is a viable strategy to induce apoptosis in cancer cells. mdpi.com Dual inhibitors of Bcl-2 and Bcl-xL, such as AZD4320, have demonstrated anticancer activity in preclinical models of hematological cancers. nih.gov The modulation of Bcl-2 and Bcl-xL by derivatives of this compound could be a significant contributor to their anti-proliferative effects.

Histone Demethylase Inhibition: The regulation of gene expression through histone modifications is a critical process that is often dysregulated in cancer. nih.gov Histone lysine (B10760008) demethylases are enzymes that remove methyl groups from histones, and their aberrant expression has been linked to various cancers. nih.govnih.gov Therefore, inhibitors of these enzymes are being explored as potential cancer therapeutics. nih.govnih.govabcam.com The Jumonji C (JmjC) domain-containing family of histone demethylases is a major class of these enzymes. abcam.com Some small molecule inhibitors have been developed to target specific histone demethylases, demonstrating the potential for selective inhibition. rsc.org The ability of this compound derivatives to inhibit histone demethylases could represent another mechanism for their anticancer activity.

Adrenoceptor Antagonism.nih.govguidetopharmacology.orgmhmedical.commhmedical.com

Certain derivatives of this compound have been identified as potent and selective antagonists of adrenoceptors, particularly the α1D subtype. nih.gov Adrenoceptors are a class of G protein-coupled receptors that are targets for the catecholamines, adrenaline and noradrenaline, and are involved in a wide range of physiological processes. guidetopharmacology.orgmhmedical.com

Selective α1D Adrenoceptor Antagonism.nih.govsemanticscholar.orgnih.gov

The α1-adrenoceptors are subdivided into α1A, α1B, and α1D subtypes. guidetopharmacology.org While many clinically used α1-antagonists are non-selective, there is significant interest in developing subtype-selective antagonists to achieve more targeted therapeutic effects with fewer side effects. semanticscholar.orgnih.gov

A series of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives containing a phenoxyethylamine group have been synthesized and evaluated for their affinity for human α1-adrenoceptor subtypes. nih.gov Structure-activity relationship studies led to the discovery of (4S)-N4-[2-(2,5-difluorophenoxy)ethyl]-N6-methyl-3,4-dihydro-2H-thiochromene-4,6-diamine 1,1-dioxide, also known as (S)-41, as a highly potent and selective antagonist for the α1D-adrenoceptor. nih.gov This compound exhibited high selectivity over the α1A and α1B subtypes. nih.gov

Table 2: α1D-Adrenoceptor Antagonist Activity of a Lead Compound

| Compound | Target Receptor | Activity | Selectivity |

|---|

| (S)-41 | α1D-Adrenoceptor | Highly potent antagonist. nih.gov | High selectivity over α1A and α1B adrenoceptors. nih.gov |

Effects on Smooth Muscle Contraction (e.g., Bladder).researchgate.netnih.govnih.gov

The α1-adrenoceptors play a crucial role in the contraction of smooth muscle in various tissues, including the bladder and prostate. nih.govnih.gov Antagonists of these receptors are used in the treatment of conditions such as benign prostatic hyperplasia (BPH) to relieve urinary obstruction by relaxing the smooth muscle of the prostate and bladder neck. guidetopharmacology.org

The selective α1D-adrenoceptor antagonists derived from the 3,4-dihydro-2H-thiochromene scaffold have the potential to modulate smooth muscle contraction. nih.gov By selectively blocking α1D-adrenoceptors, these compounds could potentially offer a more targeted approach to treating conditions involving smooth muscle dysfunction in the lower urinary tract, possibly with a reduced risk of cardiovascular side effects associated with non-selective α1-blockade. nih.gov In vitro studies using bladder smooth muscle strips are a common method to evaluate the pharmacological effects of such compounds on bladder contractility. nih.gov

Anti-infective Properties.researchgate.netnih.govmdpi.commdpi.com

In addition to their anticancer and cardiovascular activities, derivatives of the thiochromene scaffold and related heterocyclic compounds have shown promise as anti-infective agents. researchgate.netnih.gov

Thiochromeno[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. researchgate.net Some of these compounds demonstrated significant inhibitory activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. researchgate.net The proposed mechanism of action for some of these compounds involves the induction of reactive oxygen species (ROS), which can be detrimental to bacterial cells. researchgate.net

Furthermore, other heterocyclic scaffolds, such as 2-amino-1,3,4-thiadiazole (B1665364), have been extensively studied for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antitubercular activities. nih.gov Some of these derivatives have shown potency comparable or even superior to standard antimicrobial drugs. nih.gov This highlights the potential of sulfur and nitrogen-containing heterocyclic compounds, including derivatives of this compound, as a source for the development of new anti-infective agents.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| (4S)-N4-[2-(2,5-difluorophenoxy)ethyl]-N6-methyl-3,4-dihydro-2H-thiochromene-4,6-diamine 1,1-dioxide ((S)-41) |

| 3,4-dihydropyrimidinone derivatives |

| 3,4-dihydropyrimidinone thione derivatives |

| AZD4320 |

| Thiochromeno[3,4-d]pyrimidine derivatives |

Antibacterial Activity.nih.gov

Derivatives of the thiochromene and thiochromane scaffolds have shown notable antibacterial properties. nih.gov The inherent reactivity and structural flexibility of these sulfur-containing heterocycles allow for the design and synthesis of a wide array of derivatives with tailored antibacterial activities. nih.gov

Thiochromeno-[3,4-d]-pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains, including the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.gov Among the synthesized compounds, certain derivatives exhibited promising results against these strains. nih.gov Specifically, compounds designated as 15a and 15b in a particular study showed significant inhibitory effects. nih.gov

Another study focused on thiochromene derivatives' activity against Moraxella catarrhalis, a Gram-negative bacterium, but also highlighted the general antibacterial potential of this class of compounds. In that research, 3-hydroxythiochromen-4-one was identified as a potent inhibitor. nih.gov While the primary focus was on a Gram-negative species, the structure-activity relationship (SAR) analysis revealed that the presence of a 3-hydroxyl group was crucial for the observed activity. nih.gov This finding could be relevant for designing derivatives with activity against Gram-positive bacteria as well.

Table 1: Antibacterial Activity of Selected Thiochromene Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity/Potency |

|---|---|---|

| Thiochromeno-[3,4-d]-pyrimidine derivative 15a | Staphylococcus aureus MTCC 96, Staphylococcus aureus MLS16 MTCC 2940, Bacillus subtilis MTCC 121 | Promising antibacterial, minimum bactericidal concentration (MBC), and antibiofilm activities. nih.gov |

| Thiochromeno-[3,4-d]-pyrimidine derivative 15b | Staphylococcus aureus MTCC 96, Staphylococcus aureus MLS16 MTCC 2940, Bacillus subtilis MTCC 121 | Promising antibacterial, minimum bactericidal concentration (MBC), and antibiofilm activities. nih.gov |

A key mechanism underlying the antimicrobial activity of certain thiochroman (B1618051) derivatives involves the generation of intracellular reactive oxygen species (ROS). nih.gov Studies on 4H-thiochromen-4-one 1,1-dioxide derivatives have shown that these compounds can lead to a significant increase in ROS levels within parasites. nih.gov This elevation in ROS disrupts the cellular homeostasis and causes mitochondrial perturbation, ultimately leading to cell death. nih.gov This mechanism, demonstrated in parasites, suggests a potential mode of action against bacteria as well, as oxidative stress is a common pathway for antimicrobial agents. The isosteric replacement of a carbonyl group with a sulfone group in related structures was found to be a key factor in their bioactivity. nih.gov

Antifungal Activity.nih.gov

Thiochromene and thiochromane derivatives have also been recognized for their antifungal properties. nih.gov The versatility of the sulfur atom within these heterocyclic structures allows for modifications that can enhance antifungal efficacy. nih.gov While specific studies focusing solely on the antifungal activity of this compound are limited, the broader class of thiochromenes has shown promise. nih.gov For instance, some 1,3,4-thiadiazole (B1197879) derivatives, which also contain a sulfur heterocycle, have demonstrated significant antifungal activity against various Candida species. nih.gov

Antiviral Activity.nih.gov

The antiviral potential of thiochromene and thiochromane derivatives is an area of growing interest. nih.gov The ability of the thiadiazole ring, a related sulfur-containing heterocycle, to act as a bioisostere of pyrimidine (B1678525) suggests a basis for antiviral action. nih.gov Research on 2-amino-1,3,4-thiadiazole derivatives has shown activity against several viral strains, including herpes simplex virus and Sindbis virus. nih.gov The antiviral potency of these compounds can be influenced by the nature of the substituents on the heterocyclic ring. nih.gov

Antiparasitic Activity (e.g., Anti-leishmanial, Anti-trypanosomal).nih.govnih.gov

Derivatives of thiochromane have demonstrated significant antiparasitic activity. nih.gov For instance, sulfoximine-containing thiochromane scaffolds have been designed to target Plasmodium falciparum, the parasite responsible for malaria. nih.gov In one study, a particular sulfoximine (B86345) derivative reduced parasite viability to 8.0%, with an IC₅₀ value of 0.8 µM. nih.gov

Furthermore, 4H-thiochromen-4-one 1,1-dioxide derivatives have been investigated for their efficacy against tropical disease parasites like Leishmania and Trypanosoma. nih.gov These compounds have shown the ability to disrupt the trypanothione (B104310) reductase enzyme in these parasites, which is crucial for managing oxidative stress. nih.gov This disruption leads to an increase in intracellular ROS, causing parasite death. nih.gov Some of these derivatives displayed effective concentrations (EC₅₀) below 10 μM against the parasites responsible for malaria, leishmaniasis, and trypanosomiasis. nih.gov

Table 2: Antiparasitic Activity of Thiochromane and Thiochromene Derivatives

| Compound/Derivative | Parasite | Activity/Potency |

|---|---|---|

| Sulfoximine-containing thiochromane | Plasmodium falciparum (strain 3D7) | Reduced parasite viability to 8.0%, IC₅₀ = 0.8 µM. nih.gov |

| 4H-thiochromen-4-one 1,1-dioxide derivatives | Leishmania panamensis | EC₅₀ < 10 µM. nih.gov |

| 4H-thiochromen-4-one 1,1-dioxide derivatives | Trypanosoma species | EC₅₀ < 10 µM. nih.gov |

| 4H-thiochromen-4-one 1,1-dioxide derivatives | Plasmodium species | EC₅₀ < 10 µM. nih.gov |

Neurological and Psychiatric Activities.nih.gov

While the primary focus of research on thiochromene derivatives has been on their antimicrobial activities, some related compounds have been explored for their potential in treating neurological and psychiatric conditions. For example, 4-methylthiocoumarins, which share a similar structural backbone, have been described as multi-target-directed ligands for the treatment of Alzheimer's disease. nih.gov Additionally, certain dihydro nih.govnih.govoxazine derivatives, which also possess a heterocyclic structure, have been associated with neurodegenerative applications. researchgate.net These findings suggest that the thiochromene scaffold could be a valuable starting point for developing agents with neurological and psychiatric activities.

Neuroprotective Effects

Derivatives of the thiochroman scaffold are investigated for their potential to protect neural cells from damage and degeneration, a critical need in treating neurodegenerative diseases. The neuroprotective effects of related heterocyclic compounds often involve mechanisms such as combating oxidative stress. For instance, certain pyrrole-containing compounds have demonstrated an ability to increase the viability of neuroblastoma cells and protect them from toxin-induced cell death. nih.gov These protective actions are linked to preserving levels of glutathione (B108866) (GSH) and scavenging free radicals. nih.gov Given the common pathways of neuronal damage, thiochroman-4-amine derivatives are considered promising candidates for exhibiting similar neuroprotective properties.

Antipsychotic Potential

Several derivatives of this compound have been identified as potential antipsychotic agents. Patent literature indicates that compounds such as 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride are being explored for use as antipsychotic and antidepressant drugs. lookchem.com The mechanism underlying this potential is linked to the modulation of key neurotransmitter systems. Specifically, this compound hydrochloride has been noted in the context of dopamine (B1211576) receptor antagonists. google.com Antagonism of dopamine receptors is a primary mechanism of action for many clinically effective antipsychotic medications.

Anticonvulsant Properties

The therapeutic potential of this chemical family extends to the management of seizures. A patent for iminopyridine derivatives lists 6-chloro-3,4-dihydro-2H-thiochromen-4-amine as a compound with potential utility as an anticonvulsant agent. google.com This suggests that modifications to the thiochroman ring system can produce compounds capable of modulating the neuronal excitability associated with epilepsy. While direct clinical data is limited, the inclusion of these derivatives in patents highlights their recognition as viable leads in the search for new anticonvulsant therapies.

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

A multi-target approach is often beneficial in treating complex neurodegenerative conditions like Alzheimer's disease, where inhibiting both cholinesterases and monoamine oxidases can be advantageous. nih.gov Thioxanthones, which are structurally related to thiochromans, have been shown to be effective dual inhibitors. A series of 1-hydroxyl-3-aminoalkoxy-thioxanthone derivatives demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.gov

One specific derivative, compound 9e, was a particularly effective inhibitor of AChE (IC₅₀ = 0.59 µM), MAO-A (IC₅₀ = 1.01 µM), and MAO-B (IC₅₀ = 0.90 µM). nih.gov Kinetic studies showed that this compound binds to both the catalytic active site and the peripheral anionic site of the acetylcholinesterase enzyme. nih.gov These findings, along with anti-amyloid aggregation properties, position such derivatives as promising multifunctional agents for Alzheimer's disease treatment. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| Thioxanthone Derivative 9e | Acetylcholinesterase (AChE) | 0.59 ± 0.02 µM | nih.gov |

| Thioxanthone Derivative 9e | Monoamine Oxidase A (MAO-A) | 1.01 ± 0.02 µM | nih.gov |

| Thioxanthone Derivative 9e | Monoamine Oxidase B (MAO-B) | 0.90 ± 0.01 µM | nih.gov |

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a key component of numerous diseases. Derivatives containing sulfur heterocycles have shown notable anti-inflammatory activity. For example, certain thiourea (B124793) derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Other related compounds, like thiosemicarbazones, have been found to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Furthermore, research into related spiro compounds, which can be synthesized from thiochroman precursors, has included the evaluation of their analgesic effects, suggesting a potential role for thiochroman-4-amine derivatives in pain management. ua.es

Metabolic Disease Interventions

Dipeptidyl Peptidase 4 (DPP-4) Inhibition for Type 2 Diabetes Mellitus

In the field of metabolic diseases, derivatives of this compound are being investigated for the treatment of type 2 diabetes mellitus. Patent filings have identified this compound hydrochloride as a potential Dipeptidyl Peptidase 4 (DPP-4) inhibitor. google.com Inhibition of the DPP-4 enzyme is a validated therapeutic strategy for managing type 2 diabetes. By preventing the breakdown of incretin (B1656795) hormones, DPP-4 inhibitors enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) production, thereby helping to control blood glucose levels. The identification of this thiochroman derivative as a potential DPP-4 inhibitor opens a new avenue for its therapeutic application.

Calcium Channel Antagonism

There is currently a lack of specific published research demonstrating the calcium channel antagonistic properties of this compound derivatives. The scientific literature on calcium channel blockers primarily focuses on other classes of compounds, such as dihydropyridines, phenylalkylamines, and benzothiazepines. nih.govmdpi.com While derivatives of other heterocyclic systems, like dihydropyrimidines, have been investigated as calcium channel blockers, this activity has not been specifically attributed to the this compound core structure in the reviewed literature. nih.gov

Other Reported Biological Activities (e.g., Antioxidant, Anti-hyperplasia)

Antioxidant Activity:

While the direct antioxidant properties of this compound derivatives are not specifically detailed in available research, studies on structurally related compounds, such as chromene and coumarin (B35378) derivatives, have indicated potential for antioxidant effects. For instance, various 2H-chromen-2-one derivatives have been evaluated for their antiradical activity. researchgate.net Similarly, derivatives of coumarin, a related oxygen-containing heterocycle, have been a subject of interest for their antioxidant potential. sysrevpharm.org Research on thiocoumarins, the sulfur analogs of coumarins, also suggests that this class of compounds has been investigated for antioxidant activities. mdpi.com However, specific data, including detailed research findings and data tables for this compound derivatives, are not available.

Anti-hyperplasia Activity:

Specific studies on the anti-hyperplasia activity of this compound derivatives are not found in the reviewed scientific literature. It is worth noting that the broader class of thiochromane derivatives has been investigated for its potential in treating endocrine-resistant breast cancer, which involves mechanisms of antagonizing hormone receptors and degrading them. nih.gov While this involves anti-proliferative effects, it is distinct from a specific indication of anti-hyperplasia activity. A comprehensive review of thiochromenes and thiochromanes highlights their diverse biological activities, including anticancer properties, but does not specifically mention anti-hyperplasia. nih.govrsc.org

Spectroscopic Characterization Techniques in Research

The structural confirmation and purity assessment of this compound and its analogues are routinely accomplished through a combination of spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, are fundamental for determining the molecular skeleton and the chemical environment of each atom. Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized to separate the compound from reaction mixtures and verify its purity bldpharm.comresearchgate.net. In research settings, two-dimensional NMR techniques are often applied to unambiguously assign signals and confirm the connectivity of the thiochromene core researchgate.net.

Crystallographic Analysis

Crystallographic methods provide definitive, high-resolution data on the three-dimensional arrangement of atoms within a molecule, offering unparalleled insight into its spatial configuration.

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the molecular structure of crystalline solids. For heterocyclic compounds like derivatives of this compound, this technique can confirm the stereochemistry, bond lengths, bond angles, and the conformation of the dihydrothiopyran ring nih.govresearchgate.netresearchgate.net. The analysis of the crystal structure also reveals how molecules pack together in the solid state, identifying intermolecular interactions such as hydrogen bonds and π–π stacking that stabilize the crystal lattice nih.gov. This information is critical for understanding the physicochemical properties of the compound.

In the context of drug discovery, obtaining a co-crystal structure of a ligand bound to its protein target is a major goal. This technique involves crystallizing the target protein in the presence of the ligand, in this case, a derivative of this compound, and determining the structure of the complex using X-ray diffraction researchgate.netresearchgate.net. The resulting electron density map shows the precise orientation of the ligand within the protein's binding site researchgate.net. This allows for the direct visualization of key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are responsible for binding affinity and selectivity researchgate.netnih.gov. Such structural insights are invaluable for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and pharmacological properties.

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental research, providing predictive insights into molecular properties and interactions at the atomic level openaccessjournals.com. These methods are instrumental in guiding molecular design and understanding reaction mechanisms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules openaccessjournals.comunimib.it. DFT calculations can accurately predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters. A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule researchgate.net. Functionals such as B3LYP are commonly employed in these calculations for organic molecules unimib.itnih.gov.

| Parameter | Description | Typical Application for Thiochromene Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity, stability, and electronic excitation energy. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich and electron-poor regions. | Visualizes sites for electrophilic and nucleophilic attack. |

Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein) mdpi.comjournaljpri.com. For this compound derivatives, docking studies are used to screen for potential biological targets and to understand the structural basis of their activity journaljpri.comamazonaws.com. The process involves placing the ligand into the binding site of a protein with a known three-dimensional structure and using a scoring function to estimate the binding affinity, often reported as a docking score in kcal/mol journaljpri.com. The results can identify plausible binding poses and highlight key interactions, such as hydrogen bonds with specific amino acid residues, that stabilize the protein-ligand complex journaljpri.comnih.gov. This information is crucial for prioritizing compounds for synthesis and biological testing.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Example Kinase 1 | -9.8 | Tyr150, Leu205, Asp210 |

| Derivative B | Example Kinase 1 | -9.2 | Tyr150, Met180, Asp210 |

| Derivative C | Example Kinase 1 | -8.5 | Leu205, Asp210 |

| Reference Inhibitor | Example Kinase 1 | -10.1 | Tyr150, Val155, Leu205, Asp210 |

This table is illustrative and provides a conceptual example of how molecular docking data for a series of hypothetical derivatives might be presented.

Therapeutic Potential and Drug Discovery Applications

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "hit," a molecule showing a desired biological activity. This hit then undergoes a sophisticated process of chemical modification to become a "lead" compound, which has more drug-like properties. The lead is then systematically optimized to enhance its potency, selectivity, and pharmacokinetic profile.

A prime example of this process involves derivatives of 3,4-dihydro-2H-thiochromene. In a search for potent and selective antagonists for the human α1D-adrenoceptor (α1D-AR), researchers identified a compound from their internal collection, referred to as compound 7, as a promising starting point. nih.gov This initial hit displayed moderate binding affinity for the target α1D-AR and, importantly, high selectivity over the related α1A- and α1B-AR subtypes. nih.gov

The optimization strategy focused on modifying a specific part of the initial hit—the 2-methylsulfonylbenzyl group—to discover a novel and structurally distinct chemical scaffold. nih.gov Through meticulous structure-activity relationship (SAR) studies, guided by metrics such as the targeted ligand-lipophilicity efficiency score, the 3,4-dihydro-2H-thiochromene 1,1-dioxide scaffold was identified as a novel and effective core for selective α1D-AR antagonists. nih.gov

Further optimization led to the identification of a specific enantiomer, (4S)-N4-[2-(2,5-difluorophenoxy)ethyl]-N6-methyl-3,4-dihydro-2H-thiochromene-4,6-diamine 1,1-dioxide, known as compound (S)-41. This optimized compound proved to be a highly potent and selective antagonist for the α1D-AR, demonstrating the success of the lead optimization campaign. nih.gov This multi-step process, from a moderately active hit to a highly potent lead compound, highlights the core principles of modern medicinal chemistry.

Table 1: Lead Optimization of a Thiochromene Derivative

| Compound | Description | Key Characteristics |

|---|---|---|

| Compound 7 | Initial Hit / Starting Point | Moderate α1D-AR binding affinity; high selectivity vs. α1A/α1B-ARs. nih.gov |

| Thiochromene Scaffold | Novel Scaffold Discovery | Identified via SAR as a novel scaffold for selective α1D-AR antagonists. nih.gov |

| Compound (S)-41 | Optimized Lead Compound | Highly potent and selective α1D-AR antagonist. nih.gov |

Role in Target Identification and Biomarker Discovery

The development of potent and selective chemical probes is crucial for identifying and validating novel biological targets for therapeutic intervention. The 3,4-dihydro-2H-thiochromen-4-amine derivatives have played a significant role in this area.

The successful development of compound (S)-41 as a highly selective α1D-adrenoceptor antagonist provides researchers with a powerful tool to investigate the physiological and pathological roles of this specific receptor subtype. nih.gov Adrenergic receptors are a well-known class of proteins involved in regulating cardiovascular and central nervous system functions, but the precise function of the α1D subtype has been less clear due to a lack of selective pharmacological tools. wikipedia.org

By using highly selective antagonists like the thiochromene derivatives, scientists can more accurately delineate the effects of blocking the α1D-AR, helping to confirm its role in specific disease processes. This validates the receptor as a viable drug target for future therapeutic development. While these compounds are critical for target engagement and validation, published research to date has not detailed their specific application in the discovery of new biomarkers.

Strategies for Indication Expansion and Prioritization

Indication expansion is the process of identifying new therapeutic uses for a drug beyond its original intended purpose. This strategy is often guided by the drug's mechanism of action. For antagonists of the α1D-adrenoceptor, the potential for new indications lies in other diseases where this receptor's activity is a contributing factor.

Historically, non-selective alpha-blockers have been used for conditions like hypertension and benign prostatic hyperplasia (BPH). wikipedia.orggoogle.com However, these often come with side effects, such as orthostatic hypotension, due to their action on multiple receptor subtypes. google.com The high selectivity of the 3,4-dihydro-2H-thiochromene derivatives for the α1D-AR subtype could potentially offer a more targeted therapeutic approach with fewer side effects. nih.gov

Prioritizing which new indications to pursue involves a multi-parameter assessment. Researchers would need to evaluate the compound's pharmacokinetic properties, such as its ability to reach specific tissues, against the pathological requirements of a potential new disease. For example, a brain-penetrant α1D-AR antagonist could be investigated for neurological disorders, whereas a compound with limited central nervous system exposure might be prioritized for peripheral conditions. This approach aims to create a balanced profile, matching the drug's attributes to the unmet medical need, thereby reducing the risk of late-stage clinical failures.

Patent Landscape and Intellectual Property in Research

The patent landscape surrounding a novel chemical class is a critical aspect of its development, providing the intellectual property protection necessary to justify the significant investment required for drug development. Pharmaceutical companies, such as Takeda, actively patent their inventions, including novel compounds, their synthesis, and their methods of use. justia.comindiankanoon.orgrobinskaplan.com

A review of the patent literature reveals numerous patents covering α-adrenoceptor modulators for various therapeutic areas. nih.govresearchgate.netepo.org These patents typically claim a group of chemical structures, methods for their preparation, and their use in treating specific diseases. For example, patents have been granted for selective alpha-1a adrenergic receptor antagonists for the treatment of BPH. google.com

The research identifying the potent α1D-AR antagonist, compound (S)-41, was conducted by scientists at Takeda Pharmaceutical Company Limited. nih.gov Pharmaceutical companies typically file for patent protection on such novel and potent compounds and their derivatives to secure commercial rights. These patents would generally cover the core chemical structure, various substitutions to that structure, and their application in treating diseases mediated by the target receptor. While specific patent documents for the (4S)-N4-[2-(2,5-difluorophenoxy)ethyl]-N6-methyl-3,4-dihydro-2H-thiochromene-4,6-diamine 1,1-dioxide series were not identified in the search, the publication of this research by a major pharmaceutical entity strongly implies that such intellectual property protection exists or is being pursued.

Table 2: Examples of Relevant Intellectual Property Areas

| Patent Focus Area | General Description | Relevance |

|---|---|---|

| Selective α-Adrenoceptor Antagonists | Patents claiming compounds that selectively target specific α-receptor subtypes (e.g., α1a, α1d, α2c). google.comnih.govresearchgate.net | Establishes a precedent for patenting selective agents to achieve better therapeutic profiles. |

| Composition of Matter Claims | Claims that protect the novel chemical structures themselves. | This is the strongest form of protection for a new drug candidate. |

| Method of Use Claims | Patents covering the use of a compound to treat a specific disease (e.g., BPH, hypertension). google.com | Protects the commercial application of the drug for specific indications. |

| Corporate Patent Filings | Filings by pharmaceutical companies like Takeda to protect their research discoveries. justia.comindiankanoon.org | Indicates commercial interest and active development in a particular area of research. |

Q & A

Basic: What are the common synthetic routes for 3,4-dihydro-2H-thiochromen-4-amine, and what analytical techniques confirm its structure?

Methodological Answer:

The synthesis of this compound typically involves cyclization reactions or condensation of precursors containing sulfur and amine functionalities. For example, analogous chromene derivatives are synthesized via refluxing intermediates in ethanol with subsequent recrystallization for purification . Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., ¹H NMR for amine protons and aromatic signals) .

- Mass Spectrometry (MS/HRMS) : For molecular weight validation and fragmentation patterns .

- X-ray Crystallography : To resolve stereochemistry and confirm ring conformation (e.g., half-chair conformation observed in chromene derivatives) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives to optimize biological activity?

Methodological Answer:

SAR studies can leverage scaffold hopping and 3D molecular similarity strategies, as demonstrated in the design of DPP-4 inhibitors from chromene-based analogs . Steps include:

Core Modification : Introduce substituents (e.g., halogens, methyl groups) to the thiochromen ring to assess steric/electronic effects.

In Silico Docking : Use computational tools (e.g., AutoDock) to predict binding affinity with target enzymes (e.g., DPP-4) .

In Vitro Assays : Measure IC₅₀ values against relevant biological targets (e.g., enzyme inhibition assays) .